Cas no 2228126-04-1 (tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)

tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate
- 2228126-04-1
- EN300-1888601
-
- インチ: 1S/C14H28N2O3/c1-13(2,3)19-12(18)16-8-6-5-7-11(16)9-14(4,15)10-17/h11,17H,5-10,15H2,1-4H3
- InChIKey: MKIIYKNKWJXBIT-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCCC1CC(C)(CO)N)=O
計算された属性
- せいみつぶんしりょう: 272.20999276g/mol
- どういたいしつりょう: 272.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 75.8Ų
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888601-0.5g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1888601-0.25g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1888601-10g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1888601-2.5g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1888601-0.05g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1888601-0.1g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1888601-5g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1888601-1g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1888601-1.0g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1888601-5.0g |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2228126-04-1 | 5g |
$3687.0 | 2023-06-01 |
tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylateに関する追加情報
Research Brief on tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS: 2228126-04-1)
In recent years, the compound tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS: 2228126-04-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and functionalized with tert-butyl and amino-hydroxy-methylpropyl groups, has shown promising potential as a key intermediate in the synthesis of bioactive compounds. Its structural versatility makes it a valuable scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and pharmacological applications of this compound. The research team employed a multi-step synthesis approach, starting from commercially available piperidine derivatives, to achieve high yields of the target molecule. The study highlighted the compound's stability under various reaction conditions, which is crucial for its scalability in industrial applications. Furthermore, the team investigated its role as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators, which are of interest for treating anxiety and epilepsy disorders.
Another significant finding comes from a 2023 study in Bioorganic & Medicinal Chemistry Letters, which focused on the compound's potential as a building block for protease inhibitors. The researchers demonstrated that the tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate scaffold could be modified to target viral proteases, including those of SARS-CoV-2. The study reported that derivatives of this compound exhibited inhibitory activity against the main protease (Mpro) of the virus, suggesting its utility in antiviral drug development. These findings underscore the molecule's relevance in addressing emerging infectious diseases.
In addition to its pharmacological applications, the compound has also been investigated for its physicochemical properties. A recent computational study published in the Journal of Chemical Information and Modeling utilized density functional theory (DFT) to predict the compound's reactivity and interaction with biological targets. The results indicated that the amino and hydroxy groups play a critical role in forming hydrogen bonds with target proteins, thereby enhancing binding affinity. This computational insight provides a foundation for future structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy.
Despite these advancements, challenges remain in the large-scale production and purification of tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate. A 2022 report in Organic Process Research & Development highlighted the need for greener synthetic routes to minimize environmental impact. The authors proposed a catalytic asymmetric synthesis method that reduces waste and improves enantiomeric purity, which is essential for pharmaceutical applications. This approach aligns with the growing emphasis on sustainable chemistry in drug manufacturing.
Looking ahead, the compound's versatility and bioactive potential position it as a focal point for future research. Ongoing studies are exploring its application in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is critical. Additionally, collaborations between academic and industrial researchers are expected to accelerate the translation of findings into clinical candidates. As the field progresses, tert-butyl 2-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate will likely remain a key player in the development of next-generation therapeutics.
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